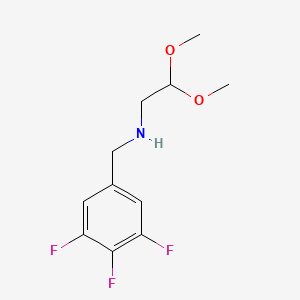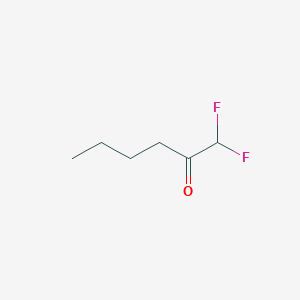
Nickel Iron composite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-nickel alloy, also known as iron alloy, Fe,Ni, is a group of alloys consisting primarily of the elements iron and nickel. These alloys are significant in both natural and industrial contexts. Naturally, iron-nickel alloys are found in meteorites and the cores of telluric planets, including Earth . Industrially, they are used in various applications due to their unique properties, such as high magnetic permeability and resistance to corrosion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron-nickel alloys can be synthesized through various methods, including melting, electrodeposition, and mechanical alloying.
Electrodeposition: This method involves the deposition of iron and nickel from a solution onto a substrate using an electric current.
Mechanical Alloying: This method involves the mechanical mixing of iron and nickel powders, followed by heat treatment to form the alloy.
Industrial Production Methods
Industrially, iron-nickel alloys are produced using pyrometallurgical processes, which involve the high-temperature melting of iron and nickel ores. The molten metals are then mixed and cast into desired shapes . Another method involves the use of sol-gel and co-precipitation techniques to prepare iron-nickel alloy precursors, which are then reduced to form the final alloy .
Analyse Des Réactions Chimiques
Types of Reactions
Iron-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Iron-nickel alloys can oxidize when exposed to oxygen, forming iron and nickel oxides.
Reduction: These alloys can be reduced using hydrogen or carbon monoxide to form pure iron and nickel.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Other metal salts or powders mixed with the iron-nickel alloy.
Major Products Formed
Oxidation: Iron oxide (FeO, Fe2O3) and nickel oxide (NiO).
Reduction: Pure iron and nickel.
Substitution: Alloys such as iron-nickel-chromium or iron-nickel-cobalt.
Applications De Recherche Scientifique
Iron-nickel alloys have a wide range of scientific research applications due to their unique properties.
Mécanisme D'action
The mechanism by which iron-nickel alloys exert their effects is primarily based on their unique magnetic and mechanical properties.
Magnetic Properties: The high magnetic permeability of iron-nickel alloys makes them ideal for use in magnetic storage devices and transformers.
Mechanical Properties: The alloys exhibit high strength and resistance to deformation, making them suitable for structural applications.
Chemical Properties: The surface of iron-nickel alloys provides a complex electron environment that catalyzes various chemical reactions.
Comparaison Avec Des Composés Similaires
Iron-nickel alloys are unique compared to other similar compounds due to their specific combination of properties.
Iron-Chromium Alloys: These alloys have higher corrosion resistance but lower magnetic permeability compared to iron-nickel alloys.
Iron-Cobalt Alloys: These alloys exhibit higher magnetic saturation but are more brittle than iron-nickel alloys.
Iron-Manganese Alloys: These alloys are more ductile but have lower strength compared to iron-nickel alloys.
Similar Compounds
- Iron-chromium alloys
- Iron-cobalt alloys
- Iron-manganese alloys
Iron-nickel alloys stand out due to their balanced combination of high strength, magnetic permeability, and corrosion resistance, making them versatile for various applications.
Propriétés
Numéro CAS |
12062-87-2 |
|---|---|
Formule moléculaire |
FeNi |
Poids moléculaire |
114.54 g/mol |
Nom IUPAC |
iron;nickel |
InChI |
InChI=1S/Fe.Ni |
Clé InChI |
UGKDIUIOSMUOAW-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzene, 1-methyl-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B8629949.png)






![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)

